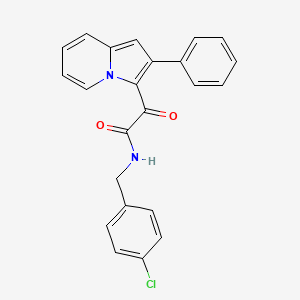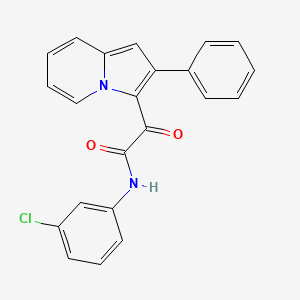![molecular formula C13H12BrN3O2 B4329104 6-bromo-2-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-ol](/img/structure/B4329104.png)
6-bromo-2-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-ol
説明
6-bromo-2-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-ol, also known as BRD0705, is a small molecule inhibitor that has been widely studied for its potential use in treating various diseases.
作用機序
6-bromo-2-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-ol exerts its therapeutic effects by inhibiting the activity of bromodomain-containing proteins, which are involved in the regulation of gene expression. Specifically, 6-bromo-2-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-ol targets the bromodomain of BRD4, a protein that plays a key role in the regulation of cell growth and differentiation. By inhibiting the activity of BRD4, 6-bromo-2-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-ol can suppress the expression of oncogenes and pro-inflammatory cytokines, and inhibit the differentiation of T helper 17 cells.
Biochemical and Physiological Effects
6-bromo-2-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-ol has been shown to have a number of biochemical and physiological effects. In cancer cells, 6-bromo-2-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-ol can induce apoptosis, inhibit cell proliferation, and suppress the expression of oncogenes. In addition, 6-bromo-2-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-ol can inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha, and reduce inflammation in animal models of inflammatory diseases. Finally, 6-bromo-2-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-ol can inhibit the differentiation of T helper 17 cells, which play a key role in the pathogenesis of autoimmune diseases.
実験室実験の利点と制限
One advantage of 6-bromo-2-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-ol is that it is a small molecule inhibitor that can be easily synthesized and modified. In addition, 6-bromo-2-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-ol has been shown to have a high degree of selectivity for the bromodomain of BRD4, which reduces the risk of off-target effects. However, one limitation of 6-bromo-2-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-ol is that it has poor solubility in water, which can make it difficult to administer in vivo. In addition, the optimal dosage and administration route for 6-bromo-2-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-ol have not yet been established.
将来の方向性
There are several future directions for the study of 6-bromo-2-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-ol. One area of research is the development of more potent and selective inhibitors of bromodomain-containing proteins, which could lead to the development of more effective therapeutic agents. Another area of research is the investigation of the pharmacokinetics and pharmacodynamics of 6-bromo-2-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-ol in animal models and humans, which could help to establish the optimal dosage and administration route for the drug. Finally, the therapeutic potential of 6-bromo-2-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-ol in other diseases, such as viral infections and neurological disorders, remains to be explored.
科学的研究の応用
6-bromo-2-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-ol has been studied extensively for its potential use in treating cancer, inflammation, and autoimmune diseases. In cancer research, 6-bromo-2-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-ol has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, 6-bromo-2-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-ol has been found to suppress the expression of several oncogenes and induce apoptosis in cancer cells.
In inflammation research, 6-bromo-2-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-ol has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. This makes it a potential therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis.
In autoimmune disease research, 6-bromo-2-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-ol has been shown to inhibit the differentiation of T helper 17 cells, which play a key role in the pathogenesis of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
特性
IUPAC Name |
6-bromo-2-(4-methoxyphenyl)-1,3-dihydroimidazo[4,5-b]pyridin-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O2/c1-19-10-4-2-8(3-5-10)13(18)16-11-6-9(14)7-15-12(11)17-13/h2-7,16,18H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSNJLJPSXEGLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(NC3=C(N2)N=CC(=C3)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2-(4-methoxyphenyl)-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-({3-[(4-fluorophenyl)sulfonyl]-2-isopropylimidazolidin-1-yl}carbonyl)morpholine](/img/structure/B4329021.png)
![3'-acetyl-5'-(4-methoxyphenyl)-3'H-spiro[indole-3,2'-[1,3,4]oxadiazol]-2(1H)-one](/img/structure/B4329027.png)
![4'-amino-6'-[(4-methoxyphenyl)amino]-1-methyl-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one](/img/structure/B4329035.png)
![4'-amino-1-methyl-6'-{[3-(trifluoromethyl)phenyl]amino}-5'H-spiro[indole-3,2'-[1,3,5]triazin]-2(1H)-one](/img/structure/B4329045.png)
![5-[2-(4-ethoxy-3-methoxyphenyl)vinyl]-3-methyl-4-nitroisoxazole](/img/structure/B4329057.png)

![3'-(3,4-dichlorophenyl)-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B4329068.png)


![ethyl 5-methyl-1-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B4329087.png)
![3-[6-amino-5-cyano-4-(4-methoxyphenyl)-3-methylpyrano[2,3-c]pyrazol-1(4H)-yl]benzoic acid](/img/structure/B4329092.png)
![2-tert-butyl-6-(2-hydroxyethyl)tetrahydro-5H-2,3,4a,6,7a-pentaazacyclopenta[cd]indene-1,4(2H,3H)-dione](/img/structure/B4329096.png)

![2-[1-(4-chlorobenzyl)-1H-indol-3-yl]-N-(4-chlorophenyl)-2-oxoacetamide](/img/structure/B4329111.png)